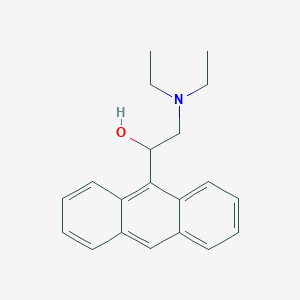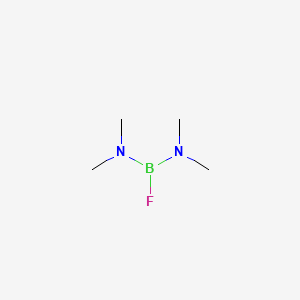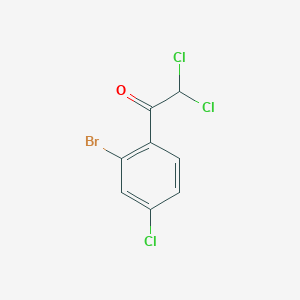![molecular formula C16H15NO3 B14745108 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid CAS No. 792-32-5](/img/structure/B14745108.png)
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid is an organic compound that features a benzoic acid moiety linked to an indene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid typically involves the reaction of 2-hydroxy-2,3-dihydro-1H-indene with 4-aminobenzoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: Compounds containing the indole moiety, which have diverse biological activities.
Benzoic acid derivatives: Compounds with a benzoic acid structure, widely used in various applications.
Uniqueness
4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid is unique due to its specific combination of the indene and benzoic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
CAS No. |
792-32-5 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]benzoic acid |
InChI |
InChI=1S/C16H15NO3/c18-14-9-11-3-1-2-4-13(11)15(14)17-12-7-5-10(6-8-12)16(19)20/h1-8,14-15,17-18H,9H2,(H,19,20) |
InChI Key |
ABPDYKMGWPCZKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC=CC=C21)NC3=CC=C(C=C3)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2-Fluorophenyl)-[2-(naphthalen-1-ylmethyl)phenyl]methanone](/img/structure/B14745041.png)






![Carbamic acid, [[(4-methylphenyl)sulfonyl]methyl]nitroso-, ethyl ester](/img/structure/B14745090.png)


![9H-Benzo[a]phenoxazin-9-one](/img/structure/B14745102.png)
